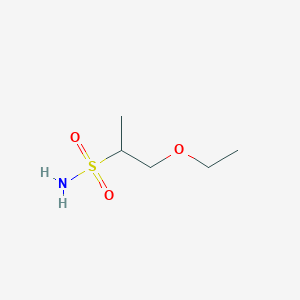

1-Ethoxypropane-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H13NO3S |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

1-ethoxypropane-2-sulfonamide |

InChI |

InChI=1S/C5H13NO3S/c1-3-9-4-5(2)10(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) |

InChI Key |

SHSHSQWNPDRIRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(C)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Ethoxypropane 2 Sulfonamide

Overview of Established Sulfonamide Synthesis Routes

The construction of the sulfonamide linkage (R-SO₂-NR'R'') is a well-understood transformation in organic synthesis, with several reliable methods at the disposal of chemists. These methodologies can be broadly categorized into three main approaches: the classical amidation of sulfonyl chlorides, modern metal-catalyzed cross-coupling reactions, and innovative C-H and N-H functionalization techniques.

Amidation Reactions of Sulfonyl Chlorides

The most traditional and widely employed method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. frontiersrj.comcbijournal.com This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The general reaction is as follows: RSO₂Cl + R'R''NH → RSO₂(NR'R'') + HCl

Common bases used for this transformation include organic amines like pyridine (B92270) or triethylamine, or inorganic bases such as sodium carbonate. cbijournal.com The reaction is versatile, applicable to a wide range of aliphatic and aromatic amines and sulfonyl chlorides. nih.gov However, the synthesis of the requisite sulfonyl chloride can sometimes be challenging, often requiring harsh reagents like chlorosulfonic acid or oxidative chlorination of thiols, which may not be compatible with sensitive functional groups. nih.gov

| Precursor | Reagent | Product | Key Features |

| Thiol (R-SH) | H₂O₂ / SOCl₂ | Sulfonyl Chloride (RSO₂Cl) | Direct oxidative conversion. |

| Sulfonic Acid (RSO₃H) | Cyanuric Chloride / NEt₃ | Sulfonyl Chloride (RSO₂Cl) | Mild conditions. |

| N-Silylamine | Sulfonyl Chloride | Sulfonamide | High yields, can be solvent-free. nih.gov |

Metal-Catalyzed C-N Cross-Coupling Approaches for Sulfonamides

In recent decades, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-nitrogen bonds. Palladium-catalyzed methods, in particular, have been developed for the synthesis of sulfonamides, offering milder conditions and broader functional group tolerance compared to classical methods. nih.gov These reactions typically involve the coupling of an aryl or alkyl halide (or pseudohalide) with a sulfonamide.

A notable example is the palladium-catalyzed coupling of arylboronic acids with a sulfur dioxide source and an amine, which allows for the convergent synthesis of arylsulfonamides. nih.gov Copper catalysis has also been employed in the oxidative coupling of thiols and amines to directly form sulfonamides. rsc.orgthieme-connect.com These methods bypass the need for pre-functionalized and often unstable sulfonyl chlorides. acs.org

| Catalyst System | Coupling Partners | Product Type | Advantages |

| Palladium / Biaryl phosphine (B1218219) ligand | Aryl nonaflates, Sulfonamides | Arylsulfonamides | Tolerant of many functional groups. frontiersrj.com |

| Copper | Aryl boronic acids, DABSO, Amines | Arylsulfonamides | Bypasses sulfonyl chloride intermediates. acs.org |

| Synergistic Photoredox and Copper | Aryl radical precursors, Amines, SO₂ source | Arylsulfonamides | Single-step process at room temperature. acs.org |

N-H Functionalization and C-H Sulfonamidation Techniques

Direct functionalization of N-H and C-H bonds represents a highly atom-economical and efficient strategy for sulfonamide synthesis. N-H functionalization typically involves the reaction of a parent sulfonamide (RSO₂NH₂) with an electrophile. For instance, microwave-assisted N-alkylation of primary sulfonamides with alcohols can yield secondary sulfonamides. frontiersrj.com

More advanced techniques focus on the direct introduction of a sulfonamide group onto a carbon framework via C-H activation. These methods often utilize transition metal catalysts to selectively activate a C-H bond, followed by reaction with a sulfonamidating agent. While powerful, these methods are still an area of active research, particularly for achieving high regioselectivity in complex molecules.

Targeted Synthesis of 1-Ethoxypropane-2-sulfonamide and its Analogues

Retrosynthetic Analysis and Pathway Design for the Compound

A logical retrosynthetic analysis of the target molecule, 1-Ethoxypropane-2-sulfonamide, suggests a disconnection at the sulfur-nitrogen bond. This is the most common and reliable bond formation strategy for sulfonamides, leading back to two key precursors: propane-2-sulfonyl chloride and ammonia (B1221849).

Retrosynthetic Disconnection:

Forward Synthesis Pathway:

The proposed synthesis would therefore involve two main steps:

Preparation of Propane-2-sulfonyl chloride: This key intermediate can be synthesized from commercially available starting materials. For instance, the oxidative chlorination of propane-2-thiol or the reaction of sodium propane-2-sulfinate with a chlorinating agent would yield the desired sulfonyl chloride. Propane-2-sulfonyl chloride is also commercially available. sigmaaldrich.comcymitquimica.com

Amidation: The final step would be the reaction of propane-2-sulfonyl chloride with ammonia. This reaction is a standard procedure for the synthesis of primary sulfonamides. alrasheedcol.edu.iq The reaction is typically carried out in a suitable solvent with an excess of ammonia to act as both the nucleophile and the base to neutralize the HCl byproduct.

Optimization of Reaction Conditions, Catalysis, and Yields

To maximize the yield and purity of 1-Ethoxypropane-2-sulfonamide, several reaction parameters in the final amidation step can be optimized.

Key Optimization Parameters for Amidation:

| Parameter | Variation | Expected Outcome |

| Ammonia Source | Gaseous ammonia, Aqueous ammonia, Ammonium salts (e.g., NH₄Cl) ccspublishing.org.cn | Gaseous or aqueous ammonia often gives higher yields but can be difficult to handle. Ammonium salts offer a more convenient alternative. |

| Solvent | Dichloromethane, Tetrahydrofuran (THF), Acetonitrile (B52724) | The choice of solvent can influence reaction rate and ease of product isolation. Aprotic solvents are commonly used. nih.gov |

| Temperature | 0 °C to reflux | Lower temperatures can improve selectivity and reduce side reactions, while higher temperatures can increase the reaction rate. |

| Base | Excess ammonia, Pyridine, Triethylamine | An external base can be added to neutralize HCl, which can be beneficial if a stoichiometric amount of the amine is used. researchgate.net |

| Catalyst | DMAP, Lewis acids (e.g., ZnO-nanoparticles, CsF-Celite) cbijournal.com | While often not necessary for simple amidations, a catalyst can accelerate the reaction, especially with less reactive amines or sulfonyl chlorides. |

By systematically varying these conditions, an optimal protocol for the synthesis of 1-Ethoxypropane-2-sulfonamide can be developed to achieve high yield and purity.

Stereoselective Synthesis of 1-Ethoxypropane-2-sulfonamide Stereoisomers

Achieving stereoselectivity in the synthesis of 1-Ethoxypropane-2-sulfonamide stereoisomers, such as (1R,2S)-1-amino-1-ethoxypropane-2-sulfonamide, requires the use of chiral starting materials or chiral catalysts. While specific methods for this exact compound are not prevalent, general strategies for stereoselective sulfonamide synthesis can be applied. One common approach is the use of enantiomerically pure starting materials. For instance, a chiral amine or a chiral sulfonyl chloride can be employed to introduce the desired stereochemistry.

Another strategy involves the use of chiral catalysts in reactions such as palladium-catalyzed enantioselective hydroamination of olefins, which can establish specific stereocenters in the molecule. Although direct application to 1-Ethoxypropane-2-sulfonamide is not documented, these methods provide a framework for developing a stereoselective synthesis. The choice of catalyst and reaction conditions is crucial for achieving high diastereomeric and enantiomeric excess.

Green Chemistry Principles in the Synthesis of 1-Ethoxypropane-2-sulfonamide

The application of green chemistry principles to the synthesis of sulfonamides is an area of growing interest, aiming to reduce the environmental impact of chemical processes. These principles can be effectively applied to the synthesis of 1-Ethoxypropane-2-sulfonamide.

Enzyme Catalysis in Sulfonamide Formation

Enzymatic catalysis offers a green alternative to traditional chemical methods for sulfonamide synthesis. Enzymes can operate under mild reaction conditions, often in aqueous media, and exhibit high selectivity, thereby reducing the formation of byproducts. While specific enzymatic routes to 1-Ethoxypropane-2-sulfonamide are not described, enzymes such as lipases and proteases have been explored for their ability to catalyze the formation of the S-N bond in sulfonamides. The primary mode of action for some sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthetase (DHPS), an enzyme crucial for bacterial folic acid synthesis. researchgate.net

Photocatalysis and Electrocatalysis Applications

Photocatalysis and electrocatalysis represent promising green technologies for sulfonamide synthesis. rsc.org These methods utilize light or electrical energy to drive chemical reactions, often avoiding the need for harsh reagents and high temperatures. Photocatalytic approaches can facilitate the generation of sulfonyl radicals, which can then react with amines to form sulfonamides. nih.govacs.org For example, a transition-metal-free photocatalytic strategy has been developed for the modular synthesis of structurally diverse arylsulfonamides. rsc.org Similarly, electrocatalysis can be employed to mediate the oxidative coupling of thiols and amines. These techniques offer pathways to sulfonamides with improved energy efficiency and reduced waste generation. rsc.org

Solvent Selection and Waste Minimization Strategies

The choice of solvent plays a critical role in the environmental footprint of a synthetic process. Green chemistry encourages the use of benign solvents such as water, ethanol, or deep eutectic solvents (DESs). rsc.orguniba.it For sulfonamide synthesis, methods have been developed that utilize water as a solvent, which is non-toxic, non-flammable, and readily available. researchgate.net Additionally, solvent-free approaches, such as mechanosynthesis, offer a significant reduction in waste. rsc.org Waste minimization can also be achieved through one-pot reactions and by designing syntheses with high atom economy, where a maximal proportion of the starting materials is incorporated into the final product. wisdomgale.com

| Green Chemistry Approach | Key Features | Potential Application to 1-Ethoxypropane-2-sulfonamide Synthesis |

| Enzyme Catalysis | Mild reaction conditions, high selectivity, aqueous media. | Use of lipases or proteases to form the sulfonamide bond. |

| Photocatalysis | Use of light to drive reactions, avoids harsh reagents. rsc.org | Generation of a propanesulfonyl radical intermediate for reaction with an appropriate amine. nih.gov |

| Electrocatalysis | Use of electrical energy, controlled reaction conditions. | Oxidative coupling of a propane (B168953) thiol derivative with an amine. |

| Green Solvents | Use of water, ethanol, or deep eutectic solvents. rsc.orguniba.it | Performing the reaction of 1-ethoxypropane-2-sulfonyl chloride with ammonia in an aqueous or ethanolic medium. researchgate.net |

| Waste Minimization | One-pot synthesis, high atom economy, solvent-free conditions. rsc.orgwisdomgale.com | A one-pot process starting from a suitable thiol, followed by oxidative chlorination and amination in a single vessel. |

Derivatization Strategies for Structural Diversification of the 1-Ethoxypropane-2-sulfonamide Scaffold

The 1-Ethoxypropane-2-sulfonamide scaffold can be chemically modified to generate a library of derivatives with potentially diverse biological activities. Derivatization can be targeted at the sulfonamide nitrogen, the ethoxy group, or the propane backbone.

One common strategy is the N-alkylation or N-arylation of the sulfonamide nitrogen. This can be achieved by reacting the parent sulfonamide with a variety of alkyl or aryl halides in the presence of a base. Another approach involves the acylation of the sulfonamide nitrogen to introduce different functional groups.

Advanced Spectroscopic and Analytical Characterization of 1 Ethoxypropane 2 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy for Proton Environment Analysis

A ¹H NMR spectrum of 1-Ethoxypropane-2-sulfonamide would provide critical information about the number of different proton environments, their chemical shifts (δ) in parts per million (ppm), the integration (relative number of protons), and the splitting patterns (multiplicity) caused by spin-spin coupling with neighboring protons. This would allow for the assignment of each proton to its specific position within the ethoxy and propane (B168953) sulfonamide moieties.

Hypothetical Data Table for ¹H NMR of 1-Ethoxypropane-2-sulfonamide (Illustrative Only)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Value | e.g., Triplet (t) | 3H | -OCH₂CH₃ |

| Value | e.g., Doublet (d) | 3H | -CH(CH₃ )S- |

| Value | e.g., Multiplet (m) | 1H | -CH (CH₃)S- |

| Value | e.g., Quartet (q) | 2H | -OCH₂ CH₃ |

| Value | e.g., Multiplet (m) | 1H | CH-CH (O)- |

| Value | e.g., Broad Singlet (br s) | 2H | -SO₂NH₂ |

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shift of each carbon signal would indicate its electronic environment, helping to identify carbons in the alkyl chain, those bonded to oxygen, and the one attached to the sulfonamide group.

Hypothetical Data Table for ¹³C NMR of 1-Ethoxypropane-2-sulfonamide (Illustrative Only)

| Chemical Shift (δ, ppm) | Assignment |

| Value | -OCH₂CH₃ |

| Value | -CH(CH₃ )S- |

| Value | -OCH₂ CH₃ |

| Value | -CH (CH₃)S- |

| Value | -CH (O)- |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments would be used to assemble the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different fragments of the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry would be employed to determine the exact molecular weight of 1-Ethoxypropane-2-sulfonamide, confirming its elemental composition. Analysis of the fragmentation pattern under techniques like electrospray ionization (ESI) would provide structural information by showing how the molecule breaks apart. Common fragmentation pathways for sulfonamides, such as the loss of SO₂, would be expected.

Hypothetical Data Table for Mass Spectrometry of 1-Ethoxypropane-2-sulfonamide (Illustrative Only)

| m/z (mass-to-charge ratio) | Ion Identity |

| Calculated Exact Mass | [M+H]⁺ (Protonated Molecule) |

| Fragment Mass 1 | e.g., [M+H - SO₂]⁺ |

| Fragment Mass 2 | e.g., [M+H - C₂H₅O]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy would identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. The sulfonamide group would show distinct stretching vibrations for the N-H bonds (typically around 3200-3400 cm⁻¹) and strong asymmetric and symmetric stretches for the S=O bonds (in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively). The C-O stretch of the ether and the C-H stretches of the alkyl groups would also be visible.

Hypothetical Data Table for IR Spectroscopy of 1-Ethoxypropane-2-sulfonamide (Illustrative Only)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H Stretch | Sulfonamide (-SO₂NH₂) |

| ~2950 | C-H Stretch | Alkyl (-CH₃, -CH₂, -CH) |

| ~1320 | S=O Asymmetric Stretch | Sulfonamide (-SO₂) |

| ~1140 | S=O Symmetric Stretch | Sulfonamide (-SO₂) |

| ~1100 | C-O Stretch | Ether (-O-) |

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

If 1-Ethoxypropane-2-sulfonamide could be synthesized and grown as a suitable single crystal, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and conformational details, offering an unambiguous depiction of its atomic arrangement.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, identification, and quantification of 1-Ethoxypropane-2-sulfonamide, ensuring its purity and facilitating its isolation from reaction mixtures or formulations.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile sulfonamides. For 1-Ethoxypropane-2-sulfonamide, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach.

Methodology: A typical RP-HPLC setup would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous component (like water with an acid modifier such as formic or acetic acid to ensure the sulfonamide is in a consistent protonation state) and an organic solvent such as acetonitrile (B52724) or methanol. nanobioletters.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation and peak shape. nih.gov Detection is commonly achieved using a UV detector, as the sulfonamide functional group exhibits some UV absorbance. nanobioletters.com

Expected Findings: Given its structure, 1-Ethoxypropane-2-sulfonamide is expected to be a moderately polar compound. In a reversed-phase system, its retention time would be influenced by the exact mobile phase composition and gradient. It would likely elute after more polar compounds but before more non-polar, larger sulfonamides. The purity of a sample can be assessed by the presence of a single major peak at the expected retention time, with the area of the peak being proportional to the concentration.

Interactive Data Table: Predicted HPLC Parameters for 1-Ethoxypropane-2-sulfonamide Analysis

| Parameter | Predicted Value/Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reversed-phase separation of sulfonamides. nanobioletters.com |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress ionization of the sulfonamide group, leading to better peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC. nih.gov |

| Gradient | 5% to 95% B over 20 minutes | A standard gradient to elute a range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm | General wavelength for aromatic and conjugated systems; sulfonamides show some absorbance here. nanobioletters.com |

| Expected Retention Time | 8-12 minutes | Estimated based on its polarity relative to other simple alkyl and aromatic sulfonamides. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While many sulfonamides require derivatization to increase their volatility and thermal stability for GC analysis, a smaller molecule like 1-Ethoxypropane-2-sulfonamide might be amenable to direct analysis, or with a simple derivatization step. usda.gov

Methodology: For GC-MS analysis, the sample would be injected into a heated inlet, where it is vaporized and introduced onto a capillary column. The column, typically with a non-polar or mid-polar stationary phase, separates compounds based on their boiling points and interactions with the phase. The separated compounds then enter the mass spectrometer, where they are ionized (commonly by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.

Expected Findings: The mass spectrum of 1-Ethoxypropane-2-sulfonamide would be expected to show a molecular ion peak (M+), although it may be of low intensity. The fragmentation pattern would be key to its identification. Common fragmentation pathways for sulfonamides include the loss of sulfur dioxide (SO2), which would correspond to a loss of 64 mass units. nih.gov Other expected fragments would result from the cleavage of the C-S bond and fragmentation of the ethoxypropane side chain.

Interactive Data Table: Predicted GC-MS Fragmentation for 1-Ethoxypropane-2-sulfonamide

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Rationale for Fragmentation |

| [M]+ | [C5H13N2O3S]+ | Molecular ion (may be weak or absent). |

| [M - 64]+ | [C5H13N2O]+ | Loss of SO2, a common fragmentation pathway for sulfonamides. nih.gov |

| [M - SO2NH2]+ | [C5H12O]+ | Cleavage of the C-S bond. |

| [CH(CH3)SO2NH2]+ | [C2H6NO2S]+ | Fragment corresponding to the propane-2-sulfonamide (B152786) portion. |

| [CH(OC2H5)NH2]+ | [C3H8NO]+ | Fragment corresponding to the 1-ethoxy-1-aminoethane portion. |

Thermal Analysis Techniques for Material Stability Assessment

Thermal analysis techniques are crucial for characterizing the physical and chemical properties of materials as a function of temperature. For 1-Ethoxypropane-2-sulfonamide, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide valuable information about its melting point, purity, and thermal stability.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Methodology: A small, accurately weighed sample of 1-Ethoxypropane-2-sulfonamide would be placed in an aluminum pan and heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The heat flow to the sample is compared to that of an empty reference pan.

Expected Findings: The DSC thermogram for a pure, crystalline sample of 1-Ethoxypropane-2-sulfonamide would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is the melting temperature (Tm). The sharpness of the peak can be an indicator of purity. Broad peaks may suggest the presence of impurities or a less crystalline form. Based on structurally similar small sulfonamides, a melting point in the range of 50-100 °C could be anticipated.

Interactive Data Table: Predicted DSC Data for 1-Ethoxypropane-2-sulfonamide

| Parameter | Predicted Value/Range | Significance |

| Melting Point (Tm) | 50 - 100 °C | Characteristic physical property, indicates the transition from solid to liquid. |

| Enthalpy of Fusion (ΔH) | To be determined | The amount of energy required to melt the sample. |

| Peak Shape | Sharp Endotherm | A sharp peak is indicative of a pure, crystalline material. |

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Methodology: A sample of 1-Ethoxypropane-2-sulfonamide would be heated at a constant rate in a TGA instrument. The weight of the sample is continuously monitored as the temperature increases.

Expected Findings: The TGA curve for 1-Ethoxypropane-2-sulfonamide would show the temperature at which it begins to decompose (onset of decomposition). Sulfonamides often exhibit multi-stage decomposition. akjournals.com The initial weight loss could be attributed to the loss of the more volatile side chains, followed by the decomposition of the sulfonamide core at higher temperatures. The final residual mass at the end of the experiment would also be determined. The thermal decomposition of sulfonamides can be influenced by the presence of different functional groups. akjournals.com

Interactive Data Table: Predicted TGA Data for 1-Ethoxypropane-2-sulfonamide

| Temperature Range (°C) | Predicted % Weight Loss | Corresponding Decomposition Step |

| < 150 | ~0% | Stable region, no significant weight loss. |

| 150 - 300 | 30-40% | Initial decomposition, likely loss of the ethoxy group and parts of the propane chain. |

| 300 - 500 | 40-50% | Major decomposition of the sulfonamide functional group and remaining organic structure. akjournals.com |

| > 500 | Residual Mass | Remaining char. |

Computational and Theoretical Investigations of 1 Ethoxypropane 2 Sulfonamide

Quantum Chemical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netchemrxiv.org It is widely employed to calculate molecular properties, predict spectroscopic data, and understand chemical reactivity. researchgate.netnih.gov For 1-Ethoxypropane-2-sulfonamide, DFT calculations would provide fundamental insights into its molecular geometry and electronic properties.

Analysis of the electronic structure focuses on how electrons are distributed within the molecule and the nature of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net

In a typical analysis of a sulfonamide derivative, the HOMO might be localized on the electron-rich parts of the molecule, while the LUMO is often distributed around the sulfonyl group. A smaller HOMO-LUMO gap would suggest higher chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 1-Ethoxypropane-2-sulfonamide (Illustrative data based on typical DFT calculations for sulfonamides)

| Parameter | Energy (eV) | Description |

| HOMO Energy | -7.5 | Indicates electron-donating capability |

| LUMO Energy | -1.2 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.3 | Relates to chemical stability and reactivity |

DFT calculations are highly effective at predicting spectroscopic parameters, which can aid in the structural characterization of a synthesized compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (Infrared and Raman) can be compared with experimental data to confirm the molecular structure. nih.govresearchgate.netresearchgate.net

Vibrational frequency analysis helps assign specific absorption bands in an experimental IR spectrum to particular molecular motions, such as the stretching and bending of bonds. nih.govmdpi.comnih.gov For 1-Ethoxypropane-2-sulfonamide, characteristic vibrations would include the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group, N-H stretching, and C-O-C stretching of the ethoxy group. nih.gov

Table 2: Representative Predicted Vibrational Frequencies for 1-Ethoxypropane-2-sulfonamide (Illustrative data based on DFT calculations for molecules with similar functional groups)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |

| N-H Stretch | 3496 | Sulfonamide (-SO₂NH₂) |

| C-H Stretch (aliphatic) | 2980 - 3050 | Propane (B168953), Ethoxy groups |

| S=O Asymmetric Stretch | 1330 | Sulfonyl (-SO₂) |

| S=O Symmetric Stretch | 1125 | Sulfonyl (-SO₂) |

| C-O-C Stretch | 1100 | Ethoxy group |

| S-N Stretch | 931 | Sulfonamide (-SO₂NH₂) |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the distribution of charge on the molecule's surface. deeporigin.comlibretexts.org It is invaluable for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack. mdpi.comymerdigital.com On an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. avogadro.ccyoutube.com

For 1-Ethoxypropane-2-sulfonamide, the MEP map would be expected to show a high negative potential around the oxygen atoms of the sulfonyl group, making them likely sites for hydrogen bonding. Conversely, the hydrogen atom of the sulfonamide N-H group would exhibit a positive potential, marking it as a hydrogen bond donor site.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govpeerj.com By simulating the molecule in a relevant environment, such as water, MD can explore its conformational space—the range of three-dimensional shapes the molecule can adopt. biorxiv.org This is crucial for understanding how the molecule's flexibility might influence its interaction with a biological target. Key metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to analyze the simulation's trajectory, assessing the stability of the molecule's structure and the mobility of specific regions, respectively. biorxiv.org An MD simulation of 1-Ethoxypropane-2-sulfonamide would reveal its preferred conformations in solution and the flexibility of its ethoxy and sulfonamide groups.

Molecular Docking Studies for Theoretical Binding Affinity Prediction with Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netrjb.ro This method is central to structure-based drug design. nih.gov It is used to estimate the binding affinity, often reported as a docking score in kcal/mol, and to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govnih.gov

Sulfonamides are known inhibitors of enzymes like carbonic anhydrase and dihydropteroate (B1496061) synthase. nih.govnih.gov A docking study of 1-Ethoxypropane-2-sulfonamide against such a target would predict its potential to inhibit the enzyme. The results would highlight key amino acid residues in the protein's active site that interact with the ligand, providing a basis for designing more potent derivatives. rjb.rounar.ac.id

Table 3: Hypothetical Molecular Docking Results for 1-Ethoxypropane-2-sulfonamide (Illustrative data representing a typical docking study)

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Carbonic Anhydrase II (1AZM) | -7.2 | Thr199, His94 | Hydrogen Bond |

| Val121, Leu198 | Hydrophobic Interaction |

Mechanistic Studies of Molecular Interactions of 1 Ethoxypropane 2 Sulfonamide

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., dihydropteroate (B1496061) synthetase, carbonic anhydrase)

Dihydropteroate Synthetase (DHPS):

Sulfonamides are well-established competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of many microorganisms. biorxiv.orgpatsnap.com This pathway is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA. patsnap.com The inhibitory action of sulfonamides stems from their structural analogy to the natural substrate of DHPS, para-aminobenzoic acid (pABA). biorxiv.orgpatsnap.com

The mechanism of inhibition is a competitive one, where the sulfonamide molecule vies with pABA for binding to the active site of the DHPS enzyme. biorxiv.orgnih.gov The binding of the sulfonamide to the enzyme-dihydropterin pyrophosphate (DHPPP) binary complex prevents the subsequent binding of pABA, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. nih.gov This disruption of the folate pathway ultimately inhibits bacterial growth and proliferation. patsnap.com

Studies on various sulfonamides have determined their inhibition constants (Ki) against DHPS, which quantify their inhibitory potency. For instance, the inhibition of DHPS by sulfamethoxazole (B1682508) has been characterized, revealing the formation of a dead-end pterin-sulfa adduct. biorxiv.org It is important to note that bacterial resistance to sulfonamides can arise from mutations in the folP gene, which encodes for DHPS, leading to an enzyme with reduced affinity for sulfonamide inhibitors. biorxiv.orgnih.gov

Carbonic Anhydrase (CA):

Sulfonamides are also known to be potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.govyoutube.com These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov

The inhibitory mechanism involves the binding of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. youtube.com This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic activity of the enzyme. The binding of different sulfonamide derivatives to various CA isoforms can exhibit a range of affinities, leading to isoform-selective inhibition. nih.gov While specific inhibitory data for 1-Ethoxypropane-2-sulfonamide against carbonic anhydrase isoforms is not available, the general mechanism of action for the sulfonamide class is well-documented. nih.govyoutube.com

Table 1: General Enzyme Inhibition Data for the Sulfonamide Class of Compounds

| Enzyme | Substrate Analog | Inhibition Type | General Mechanism |

| Dihydropteroate Synthetase (DHPS) | para-aminobenzoic acid (pABA) | Competitive | Binds to the active site, preventing the binding of the natural substrate. biorxiv.orgnih.gov |

| Carbonic Anhydrase (CA) | N/A | Non-competitive/Uncompetitive | Binds to the zinc ion in the active site, disrupting catalytic activity. youtube.com |

Molecular-Level Interactions with Biological Macromolecules

The molecular interactions of sulfonamides with biological macromolecules, particularly proteins and nucleic acids, are fundamental to their pharmacological activity. While specific studies on 1-Ethoxypropane-2-sulfonamide are not present in the reviewed literature, the principles of these interactions can be inferred from studies on other sulfonamide compounds.

Nucleic Acid Binding Studies (e.g., DNA, RNA)

Direct binding interactions between sulfonamides and nucleic acids (DNA and RNA) are not the primary mechanism of their antimicrobial action. The main target of antibacterial sulfonamides is the enzyme dihydropteroate synthase, leading to the inhibition of folic acid synthesis, which in turn affects the production of nucleotides necessary for DNA and RNA synthesis. biorxiv.orgpatsnap.com However, some studies have suggested that certain antimicrobial agents can cause DNA damage through the generation of reactive oxygen species (ROS), which can lead to double-strand breaks. frontiersin.org There is currently no direct evidence from the reviewed literature to suggest that 1-Ethoxypropane-2-sulfonamide directly binds to DNA or RNA.

Protein Interaction Analysis and Binding Site Characterization

The interaction of sulfonamides with proteins is a key aspect of their mechanism of action and has been extensively studied for various members of this class. chemrxiv.orgnih.govnih.gov These interactions are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and coordination with metal ions in the case of metalloenzymes.

Using techniques such as X-ray crystallography, fluorescence spectroscopy, and molecular docking, researchers have been able to characterize the binding sites of sulfonamides on their target proteins. chemrxiv.orgnih.gov For instance, the binding of sulfonamides to serum albumins has been investigated, revealing the formation of stable complexes. nih.gov

In the context of enzyme inhibition, the binding site characterization is crucial for understanding the mechanism of action. For DHPS, sulfonamides occupy the pABA binding pocket, where their sulfonyl group mimics the carboxyl group of pABA. nih.gov For carbonic anhydrase, the sulfonamide group directly coordinates with the zinc ion in the active site. youtube.com The specific interactions of 1-Ethoxypropane-2-sulfonamide with protein binding sites have not been detailed in the available literature.

Table 2: General Molecular Interactions of the Sulfonamide Moiety with Proteins

| Interaction Type | Description |

| Hydrogen Bonding | The sulfonamide group can act as both a hydrogen bond donor and acceptor, forming interactions with amino acid residues in the protein's active site. chemrxiv.org |

| Hydrophobic Interactions | The aromatic or aliphatic portions of the sulfonamide molecule can engage in hydrophobic interactions with nonpolar residues. nih.gov |

| Metal Ion Coordination | The sulfonamide nitrogen can coordinate with metal ions, such as the zinc ion in carbonic anhydrase. youtube.com |

Allosteric Modulation and Conformational Changes Induced by Compound Binding

Allosteric modulation refers to the regulation of a protein's activity by the binding of a modulator to a site other than the protein's active site (an allosteric site). nih.govnih.gov This binding event induces a conformational change in the protein, which in turn affects its function. nih.gov

While the primary mechanism of action for many sulfonamides is competitive inhibition at the active site, there are instances where compounds can act as allosteric modulators. nih.gov The binding of an allosteric modulator can either enhance (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the protein's activity. nih.gov

Studies on various receptors and enzymes have identified allosteric binding sites and characterized the conformational changes induced by modulator binding. nih.gov However, there is no specific information in the reviewed scientific literature to indicate that 1-Ethoxypropane-2-sulfonamide functions as an allosteric modulator or induces significant conformational changes upon binding to its target proteins. The predominant understanding for the sulfonamide class in the context of DHPS and CA is direct interaction with the active site. biorxiv.orgyoutube.com

Investigation of Reaction Pathways and Catalytic Cycle Intermediates

The investigation of reaction pathways and the characterization of catalytic cycle intermediates are crucial for understanding enzyme mechanisms and how inhibitors interfere with them. For DHPS, the catalytic reaction proceeds via an SN1 mechanism, involving the formation of a cationic pterin (B48896) intermediate. nih.gov Sulfonamides interrupt this cycle by preventing the condensation of pABA with the pterin substrate. biorxiv.org

In the case of carbonic anhydrase, the catalytic cycle involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule. youtube.com Sulfonamide inhibitors disrupt this cycle by binding to the zinc ion and preventing the formation of the reactive hydroxide species. youtube.com

Recent research has also explored the electrochemical synthesis of sulfonamide derivatives, elucidating the reaction pathways and intermediates involved in these synthetic processes. researchgate.net These studies provide insights into the chemical reactivity of the sulfonamide functional group. However, specific investigations into the reaction pathways and catalytic cycle intermediates involving 1-Ethoxypropane-2-sulfonamide are not available in the current body of scientific literature.

Future Research Directions and Untapped Academic Potential

Exploration of Novel and Efficient Synthetic Routes for Scalability and Sustainability

The traditional synthesis of sulfonamides often involves the use of sulfonyl chlorides, which can be moisture-sensitive and require harsh reaction conditions. acs.orgijarsct.co.in Modern synthetic chemistry is increasingly focused on developing greener, more efficient, and scalable methods. For 1-Ethoxypropane-2-sulfonamide, future research should prioritize the development of such synthetic strategies.

Recent advancements in sulfonamide synthesis that could be adapted for 1-Ethoxypropane-2-sulfonamide include:

Metal-Free Synthesis: Methods avoiding the use of metal catalysts are gaining traction due to their reduced environmental impact. thieme-connect.com For instance, the oxidative coupling of thiols and amines under metal-free conditions presents a promising avenue. thieme-connect.com

Copper-Catalyzed Processes in Deep Eutectic Solvents (DES): The use of DES as a reaction medium offers a sustainable alternative to volatile organic compounds. ua.es A copper-catalyzed process using triarylbismuthines, sodium metabisulfite, and nitro compounds in a DES has been shown to be effective for synthesizing sulfonamides and could be explored for 1-Ethoxypropane-2-sulfonamide. ua.es

Sustainable Approaches Using Water: Water is an ideal green solvent. researchgate.netnih.gov Research into aqueous synthetic routes, potentially using ultrasound or microwave assistance, could lead to highly efficient and environmentally benign production methods for 1-Ethoxypropane-2-sulfonamide. nih.govmdpi.com

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and control over reaction parameters compared to batch processes. Applying flow chemistry to the synthesis of 1-Ethoxypropane-2-sulfonamide could enable large-scale production in a more controlled and efficient manner.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages for 1-Ethoxypropane-2-sulfonamide | Key Research Focus |

| Metal-Free Synthesis | Reduced toxicity and environmental impact, simpler purification. | Optimization of reaction conditions (oxidants, solvents) for the specific substrates required for 1-Ethoxypropane-2-sulfonamide. |

| Copper-Catalysis in DES | Use of non-toxic, recyclable solvents; mild reaction conditions. ua.es | Screening of different DES systems and copper catalysts to maximize yield and purity. ua.es |

| Aqueous Synthesis | Environmentally friendly, low cost, enhanced safety. researchgate.netnih.gov | Investigating the solubility of reactants and optimizing conditions (pH, temperature, catalysts) for efficient reaction in water. researchgate.netnih.govmdpi.com |

| Flow Chemistry | High scalability, improved safety and process control, potential for higher yields. | Development of a continuous flow reactor setup tailored for the specific reaction kinetics of 1-Ethoxypropane-2-sulfonamide synthesis. |

Design and Synthesis of Advanced Derivatives with Tuned Molecular Interaction Profiles

The core structure of 1-Ethoxypropane-2-sulfonamide provides a scaffold for the synthesis of a diverse library of derivatives. By systematically modifying its structure, it is possible to fine-tune its physicochemical properties and molecular interaction profiles for various applications.

Future research in this area should focus on:

Enantioselective Synthesis: Many biological targets are chiral, and the different enantiomers of a molecule can have vastly different activities. Developing enantioselective synthetic methods, such as palladium-catalyzed asymmetric hydroamination of allenes or N-allylation, would be crucial for producing stereochemically pure derivatives of 1-Ethoxypropane-2-sulfonamide. acs.orgnih.govmdpi.comacs.orgresearchgate.net

Introduction of Pharmacophores: The sulfonamide group is a well-known pharmacophore present in many drugs. ekb.egnih.govnih.govresearchgate.net Introducing other known pharmacophores or functional groups onto the 1-Ethoxypropane-2-sulfonamide backbone could lead to the discovery of novel therapeutic agents.

Structure-Activity Relationship (SAR) Studies: Synthesizing a range of derivatives and evaluating their activity in relevant assays will be essential for establishing SAR. This knowledge will guide the rational design of more potent and selective compounds.

The following table outlines potential derivative classes and their research objectives:

| Derivative Class | Rationale for Synthesis | Key Research Objectives |

| Chiral Derivatives | To investigate stereospecific interactions with biological targets. | Development of enantioselective synthetic routes and characterization of the biological activity of individual enantiomers. acs.orgnih.govmdpi.comacs.orgresearchgate.net |

| Heterocyclic Derivatives | To explore new chemical space and potential for novel biological activities. | Synthesis of derivatives incorporating various heterocyclic rings and screening for a broad range of biological targets. |

| Fluorinated Derivatives | To enhance metabolic stability, binding affinity, and membrane permeability. | regioselective fluorination of the 1-Ethoxypropane-2-sulfonamide scaffold and evaluation of the resulting physicochemical and biological properties. |

| Conformationally Restricted Analogs | To improve binding affinity and selectivity by reducing the entropic penalty upon binding. | Design and synthesis of rigid analogs using techniques like ring formation or introduction of bulky substituents. |

Development of Innovative Analytical Methodologies for Enhanced Detection and Characterization

Robust and sensitive analytical methods are fundamental for the study of any chemical compound. For 1-Ethoxypropane-2-sulfonamide and its future derivatives, the development of advanced analytical techniques will be crucial for their detection, quantification, and characterization in various matrices.

Future research should explore:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the workhorse techniques for the analysis of sulfonamides. sigmaaldrich.cnnih.govmdpi.comoup.com Method development should focus on optimizing stationary phases, mobile phases, and detectors (e.g., UV, fluorescence) for high-resolution separation and sensitive detection of 1-Ethoxypropane-2-sulfonamide. sigmaaldrich.cnnih.govmdpi.comoup.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): Coupling HPLC or UHPLC with MS/MS provides high selectivity and sensitivity, enabling the confirmation of the compound's identity and its quantification at trace levels. nih.govhpst.cznih.govrsc.orgnih.govjfda-online.comrsc.org Detailed fragmentation studies of 1-Ethoxypropane-2-sulfonamide would be necessary to establish characteristic fragmentation patterns for its unambiguous identification. nih.govnih.gov

Capillary Electrophoresis (CE): CE-MS offers an alternative separation technique that can be particularly useful for charged or highly polar derivatives. nih.gov

A summary of analytical techniques and their potential applications is provided below:

| Analytical Technique | Application for 1-Ethoxypropane-2-sulfonamide | Key Research Focus |

| HPLC/UHPLC-UV/FLD | Routine quantification in synthetic reaction monitoring and quality control. sigmaaldrich.cnnih.govmdpi.comoup.com | Optimization of chromatographic conditions for baseline separation from impurities and starting materials. sigmaaldrich.cnnih.govmdpi.comoup.com |

| LC-MS/MS | Trace level detection and quantification in complex matrices (e.g., biological fluids, environmental samples), structural confirmation. nih.govhpst.cznih.govrsc.orgjfda-online.comrsc.org | Development of selective reaction monitoring (SRM) methods and investigation of matrix effects. nih.govnih.govjfda-online.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for elemental composition confirmation of new derivatives. rsc.org | Utilization of Orbitrap or TOF mass analyzers for high-resolution analysis. rsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structure elucidation of 1-Ethoxypropane-2-sulfonamide and its derivatives. | Application of advanced 2D NMR techniques (COSY, HSQC, HMBC) for complete structural assignment. |

Predictive Modeling and Theoretical Validation of Unexplored Molecular Interactions

Computational chemistry and molecular modeling are powerful tools for predicting the properties and interactions of molecules, thereby guiding experimental research. For 1-Ethoxypropane-2-sulfonamide, these approaches can provide valuable insights into its potential behavior and help in the rational design of new derivatives.

Future research directions include:

Molecular Docking: If a potential biological target for 1-Ethoxypropane-2-sulfonamide or its derivatives is identified, molecular docking can be used to predict the binding mode and affinity. This can help in prioritizing compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models based on a series of synthesized derivatives and their measured activities, it is possible to predict the activity of new, unsynthesized compounds. jbclinpharm.org This can significantly accelerate the drug discovery and development process.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of 1-Ethoxypropane-2-sulfonamide in different environments, such as in solution or bound to a protein. This can help in understanding its solubility, conformational flexibility, and the stability of its interactions with a target. acs.org

The table below outlines various modeling techniques and their potential contributions:

| Modeling Technique | Research Goal | Expected Outcome |

| Density Functional Theory (DFT) | To understand the fundamental electronic and structural properties. csic.esresearchgate.netresearchgate.net | Accurate molecular geometry, charge distribution, and spectroscopic properties to aid in characterization. csic.esresearchgate.netresearchgate.net |

| Molecular Docking | To predict binding modes and affinities to biological targets. | Identification of key intermolecular interactions and ranking of potential derivatives. |

| QSAR Modeling | To establish a mathematical relationship between chemical structure and biological activity. jbclinpharm.org | A predictive model to guide the design of more potent derivatives. jbclinpharm.org |

| Molecular Dynamics (MD) Simulations | To study the dynamic behavior and interactions in a simulated biological environment. acs.org | Insights into binding pathways, conformational changes upon binding, and the role of solvent molecules. acs.orgacs.org |

Integration of Artificial Intelligence and Machine Learning in Sulfonamide Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing many areas of science, including chemistry and drug discovery. For 1-Ethoxypropane-2-sulfonamide, these technologies can be leveraged to accelerate research and development.

Future research should focus on:

Predictive Modeling of Properties: ML models can be trained on existing data for sulfonamides to predict various properties of 1-Ethoxypropane-2-sulfonamide and its derivatives, such as solubility, toxicity, and biological activity.

De Novo Drug Design: Generative AI models can be used to design novel sulfonamide derivatives with desired properties. These models can explore a vast chemical space to propose new structures that are likely to be active and have favorable drug-like properties.

Synthesis Planning: AI tools can assist in planning the synthesis of 1-Ethoxypropane-2-sulfonamide and its derivatives by suggesting optimal reaction pathways and conditions. This can save significant time and resources in the laboratory.

Analysis of High-Throughput Screening Data: If large-scale screening of 1-Ethoxypropane-2-sulfonamide derivatives is performed, ML algorithms can be used to analyze the data, identify hit compounds, and extract meaningful structure-activity relationships.

The following table highlights the potential of AI and ML in this research area:

| AI/ML Application | Objective | Potential Impact |

| Property Prediction | To estimate key physicochemical and biological properties of virtual compounds. | Reduced need for resource-intensive experiments and faster identification of promising candidates. |

| Generative Models | To design novel sulfonamide structures with optimized properties. | Exploration of a wider chemical space and discovery of innovative molecular architectures. |

| Retrosynthesis Prediction | To propose efficient synthetic routes for target molecules. | Acceleration of the synthesis of novel derivatives and reduction of synthetic development time. |

| High-Content Data Analysis | To extract insights from large and complex datasets. | Identification of subtle structure-activity relationships and novel biological targets. |

Non-Clinical Applications in Materials Science and Chemical Biology

While sulfonamides are best known for their medicinal applications, their unique chemical properties also make them interesting candidates for non-clinical applications.

Future research could explore:

Materials Science: The ability of sulfonamides to participate in hydrogen bonding and other intermolecular interactions could be exploited in the design of novel materials. For example, they could be incorporated into polymers to modify their properties or used to create self-assembling systems. The embedding of sulfonamides into zeolites for applications in water depollution is an example of such a direction. rsc.org

Chemical Biology: 1-Ethoxypropane-2-sulfonamide and its derivatives could be developed as chemical probes to study biological processes. For example, fluorescently labeled derivatives could be used to visualize specific cellular components or processes. They could also be used as building blocks for the construction of more complex bioactive molecules. tandfonline.com

The table below summarizes potential non-clinical applications:

| Field | Potential Application | Research Focus |

| Materials Science | Development of functional polymers and supramolecular assemblies. | Investigating the self-assembly properties of 1-Ethoxypropane-2-sulfonamide derivatives and their incorporation into polymeric materials. |

| Environmental Science | Design of selective adsorbents for environmental remediation. | Studying the affinity of 1-Ethoxypropane-2-sulfonamide-functionalized materials for specific pollutants. rsc.org |

| Chemical Biology | Creation of molecular probes for studying biological systems. | Synthesis of derivatives with reporter groups (e.g., fluorophores, biotin) and evaluating their utility in cellular imaging and affinity-based proteomics. |

| Coordination Chemistry | Formation of metal complexes with unique catalytic or material properties. tandfonline.com | Exploring the coordination of 1-Ethoxypropane-2-sulfonamide derivatives with various metal ions and characterizing the resulting complexes. tandfonline.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1-Ethoxypropane-2-sulfonamide, and how can reaction yields be improved?

- Methodological Answer : Prioritize stepwise sulfonamide formation via nucleophilic substitution, monitoring reaction parameters (temperature, solvent polarity, and catalyst presence). Use HPLC or GC-MS to track intermediates and optimize stoichiometric ratios . Validate reproducibility by adhering to protocols emphasizing detailed reagent purity and reaction conditions .

Q. Which spectroscopic techniques are most effective for characterizing 1-Ethoxypropane-2-sulfonamide’s structural integrity?

- Methodological Answer : Combine NMR (¹H/¹³C) for ethoxy and sulfonamide group verification, FT-IR for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-validate results with computational simulations (e.g., DFT for spectral predictions) .

Q. How can researchers ensure batch-to-batch consistency in synthesizing 1-Ethoxypropane-2-sulfonamide?

- Methodological Answer : Implement strict quality control via parallel synthesis batches, using statistical tools (e.g., ANOVA) to compare yields and purity. Document deviations in reaction conditions and employ standardized calibration curves for analytical instrumentation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for 1-Ethoxypropane-2-sulfonamide across studies?

- Methodological Answer : Conduct meta-analysis of existing data to identify variables (e.g., assay type, cell lines, or concentration ranges). Replicate conflicting experiments under controlled conditions, applying Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .

Q. How can computational modeling predict 1-Ethoxypropane-2-sulfonamide’s interaction with biological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding affinities with sulfonamide-recognizing enzymes. Validate predictions with in vitro assays (e.g., SPR or ITC) and correlate results with QSAR models to refine computational parameters .

Q. What are the challenges in designing in vivo studies to assess 1-Ethoxypropane-2-sulfonamide’s pharmacokinetics?

- Methodological Answer : Address solubility limitations via co-solvent systems (e.g., PEG-400) and monitor metabolite profiles using LC-MS/MS. Establish dose-response curves in animal models, ensuring ethical compliance with protocols for data anonymization and storage .

Q. How do environmental factors (pH, temperature) influence 1-Ethoxypropane-2-sulfonamide’s stability in aqueous solutions?

- Methodological Answer : Perform accelerated stability studies under varied pH (2–12) and thermal conditions (4–60°C). Quantify degradation products via UPLC-UV and apply Arrhenius equations to predict shelf-life. Compare results with controlled degradation studies using isotopically labeled analogs .

Q. What interdisciplinary approaches enhance understanding of 1-Ethoxypropane-2-sulfonamide’s role in material science?

- Methodological Answer : Investigate sulfonamide-functionalized polymers for catalytic or sensing applications. Use SEM/XRD for morphological analysis and cyclic voltammetry to assess electrochemical behavior. Collaborate with computational chemists to model polymer-solvent interactions .

Methodological Notes

- Data Reprodubility : Archive raw data (spectra, chromatograms) in FAIR-compliant repositories and provide stepwise protocols in supplementary materials .

- Ethical Compliance : For in vivo work, detail anonymization processes and data-sharing plans in ethics review forms .

- Contradiction Analysis : Use triangulation (experimental, computational, and literature data) to mitigate biases in interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.